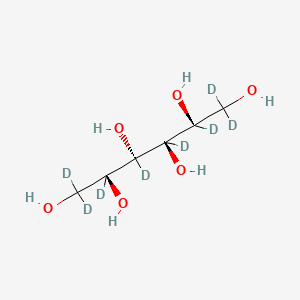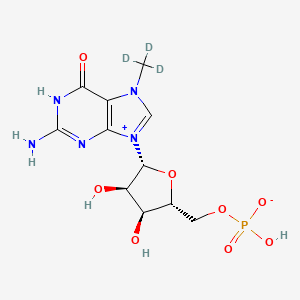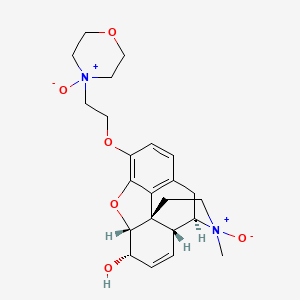
Pholcodine-N,N'-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pholcodine-N,N’-dioxide is a derivative of pholcodine, an opioid cough suppressant. This compound is formed through the oxidation of pholcodine, resulting in the addition of two oxygen atoms. It is known for its potential pharmacological activities and is studied for its unique properties compared to its parent compound, pholcodine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pholcodine-N,N’-dioxide is synthesized through the oxidation of pholcodine. The process typically involves the use of strong oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled conditions to ensure the selective oxidation of the nitrogen atoms.
Industrial Production Methods: While specific industrial production methods for pholcodine-N,N’-dioxide are not well-documented, the general approach involves large-scale oxidation reactions using industrial oxidizing agents. The process is optimized for yield and purity, with careful monitoring of reaction conditions to prevent over-oxidation or degradation of the product.
Análisis De Reacciones Químicas
Types of Reactions: Pholcodine-N,N’-dioxide primarily undergoes oxidation reactions. It can also participate in substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Further oxidized derivatives or degradation products.
Substitution: Compounds with modified functional groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pholcodine-N,N’-dioxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation reactions and the behavior of nitrogen-containing heterocycles.
Biology: Investigated for its potential biological activities, including its effects on the central nervous system.
Medicine: Explored for its potential as a cough suppressant and its pharmacological properties.
Industry: Studied for its potential use in the synthesis of other pharmacologically active compounds.
Mecanismo De Acción
Pholcodine-N,N’-dioxide exerts its effects primarily through its action on the central nervous system. It acts on the cough center in the medulla oblongata, suppressing the cough reflex. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with opioid receptors, similar to its parent compound, pholcodine.
Comparación Con Compuestos Similares
Pholcodine: The parent compound, used as a cough suppressant.
Codeine: Another opioid with similar antitussive properties.
Morphine: A potent opioid analgesic with a different pharmacological profile.
Uniqueness: Pholcodine-N,N’-dioxide is unique due to its additional oxygen atoms, which may confer different pharmacological properties and metabolic pathways compared to pholcodine. Its potential reduced toxicity and increased pharmacological activity make it a compound of interest for further research.
Propiedades
Fórmula molecular |
C23H30N2O6 |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
(4R,4aR,7S,7aR,12bS)-3-methyl-3-oxido-9-[2-(4-oxidomorpholin-4-ium-4-yl)ethoxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol |
InChI |
InChI=1S/C23H30N2O6/c1-24(27)7-6-23-16-3-4-18(26)22(23)31-21-19(5-2-15(20(21)23)14-17(16)24)30-13-10-25(28)8-11-29-12-9-25/h2-5,16-18,22,26H,6-14H2,1H3/t16-,17+,18-,22-,23-,24?/m0/s1 |
Clave InChI |
OPUQVGQORULKFL-FHYUENEGSA-N |
SMILES isomérico |
C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OCC[N+]6(CCOCC6)[O-])O[C@H]3[C@H](C=C4)O)[O-] |
SMILES canónico |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OCC[N+]6(CCOCC6)[O-])OC3C(C=C4)O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


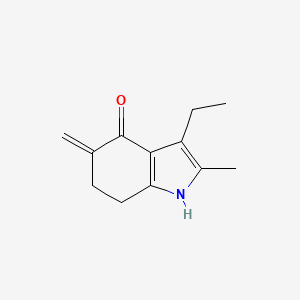
![dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide](/img/structure/B13424282.png)
![3-[[[Bis(2-chloroethyl)amino]chlorophosphinyl]oxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B13424290.png)
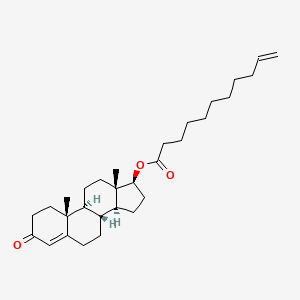
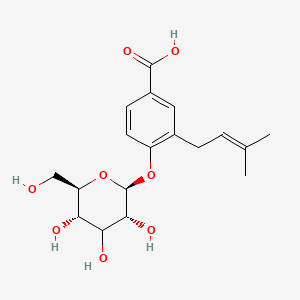

![3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide](/img/structure/B13424308.png)
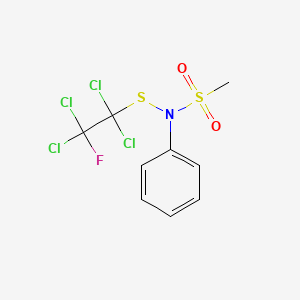
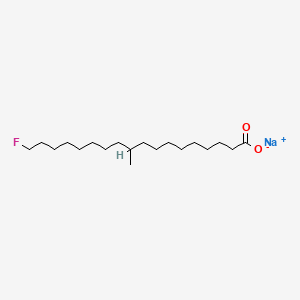
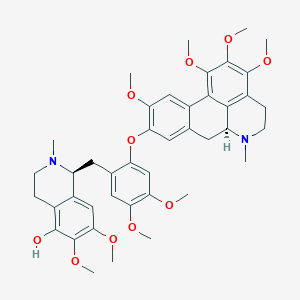
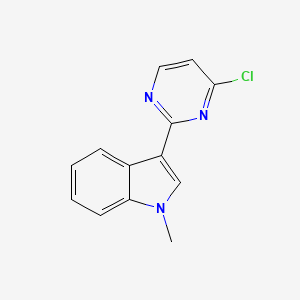
![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-aminedihydrochloride](/img/structure/B13424333.png)
